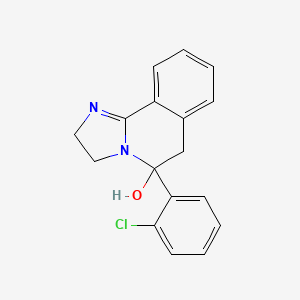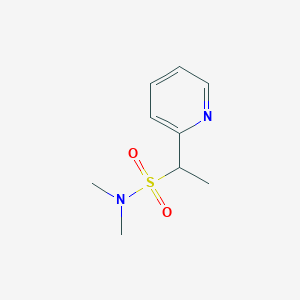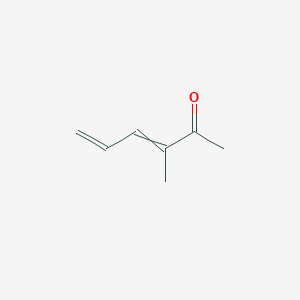
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxy group, a carboxylate ester, and a methoxy-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 5-methylfuran-3-carboxylic acid
Reagent: Methanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Methyl 2-(2-hydroxyethyl)-5-methylfuran-3-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Comparison
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and physical properties compared to similar compounds like Methyl 2-(2-methoxy-2-oxoethyl)benzoate, which has a benzene ring instead
Propiedades
Número CAS |
6141-59-9 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-6-4-7(10(12)14-3)8(15-6)5-9(11)13-2/h4H,5H2,1-3H3 |
Clave InChI |
SMOLSDULBFJVIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)




